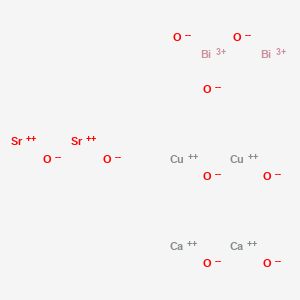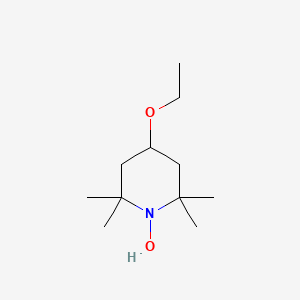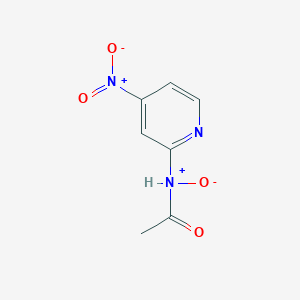
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide typically involves the reaction of 4-nitro-2-pyridinecarboxylic acid with acetamide under specific conditions. The reaction may require the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide depends on its specific interactions with molecular targets. The nitro group and the pyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide,N-(4-nitro-phenyl)-,oxide: Similar structure but with a phenyl ring instead of a pyridine ring.
Acetamide,N-(4-nitro-pyridin-3-YL)-,oxide: Similar structure but with the nitro group on the 3-position of the pyridine ring.
Acetamide,N-(4-nitro-pyridin-4-YL)-,oxide: Similar structure but with the nitro group on the 4-position of the pyridine ring.
Uniqueness
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide is unique due to the specific positioning of the nitro group on the 2-position of the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H7N3O4 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
N-acetyl-4-nitropyridin-2-amine oxide |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9(12)7-4-6(10(13)14)2-3-8-7/h2-4,9H,1H3 |
Clé InChI |
IJDOQRBAHQHRQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[NH+](C1=NC=CC(=C1)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


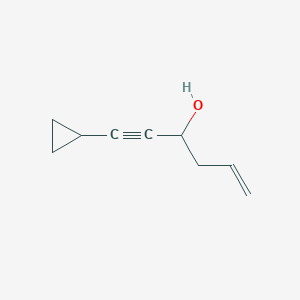

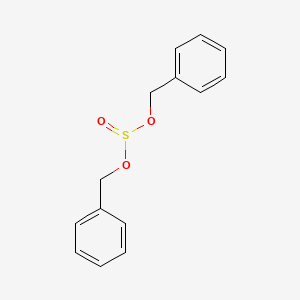
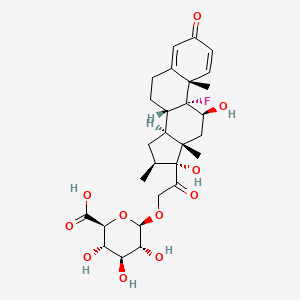
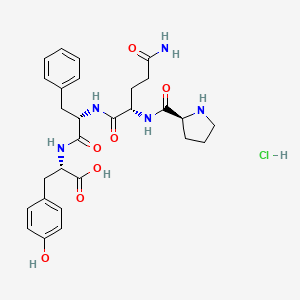
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
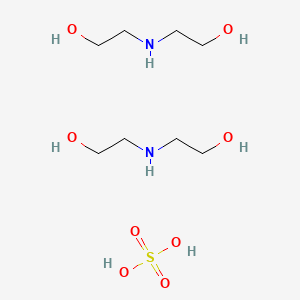
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
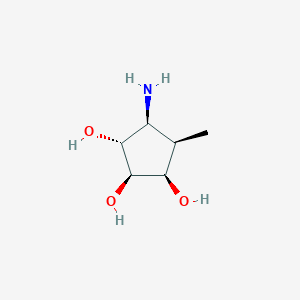
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)
